molecular formula C19H21N3O6S B11072908 N-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-3-nitrobenzamide

N-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-3-nitrobenzamide

Cat. No.: B11072908
M. Wt: 419.5 g/mol
InChI Key: RADHFQNRCYBZBY-UHFFFAOYSA-N
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Description

N-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-3-NITROBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a nitrobenzamide core with a sulfamoyl group and an oxolane ring, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-3-NITROBENZAMIDE typically involves multiple steps, including the formation of the nitrobenzamide core, introduction of the sulfamoyl group, and attachment of the oxolane ring. Common synthetic routes may include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Amidation: Formation of the benzamide core.

    Sulfamoylation: Introduction of the sulfamoyl group.

    Oxolane Attachment: Addition of the oxolane ring through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under suitable conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-3-NITROBENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitrobenzamide core may interact with enzymes or receptors, while the sulfamoyl group and oxolane ring contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-3-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H21N3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[4-methyl-3-(oxolan-2-ylmethylsulfamoyl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C19H21N3O6S/c1-13-7-8-15(21-19(23)14-4-2-5-16(10-14)22(24)25)11-18(13)29(26,27)20-12-17-6-3-9-28-17/h2,4-5,7-8,10-11,17,20H,3,6,9,12H2,1H3,(H,21,23)

InChI Key

RADHFQNRCYBZBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)NCC3CCCO3

Origin of Product

United States

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